ENMD-2076 Tartrate

Descripción

Propiedades

IUPAC Name |

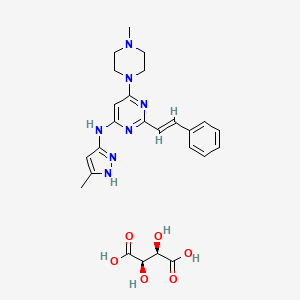

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-STTJLUEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453868-32-0 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

ENMD-2076 tartrate is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical studies. Its primary mechanism of action is the dual inhibition of key drivers of cell proliferation and angiogenesis. ENMD-2076 is a highly selective inhibitor of Aurora A kinase, a critical regulator of mitosis, and also targets multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and suppression of tumor neovascularization, making ENMD-2076 a promising therapeutic agent for various solid and hematological malignancies.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anti-tumor effects through a multi-pronged attack on critical cancer-related pathways. This dual-action mechanism distinguishes it from many other kinase inhibitors.

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many cancers and is associated with genomic instability and poor prognosis.

ENMD-2076 is a potent and selective inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of key downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[3] Prolonged arrest at this checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells.

dot

References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.origene.com [cdn.origene.com]

ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

ENMD-2076 tartrate is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical studies. Its primary mechanism of action is the dual inhibition of key drivers of cell proliferation and angiogenesis. ENMD-2076 is a highly selective inhibitor of Aurora A kinase, a critical regulator of mitosis, and also targets multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and suppression of tumor neovascularization, making ENMD-2076 a promising therapeutic agent for various solid and hematological malignancies.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anti-tumor effects through a multi-pronged attack on critical cancer-related pathways. This dual-action mechanism distinguishes it from many other kinase inhibitors.

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many cancers and is associated with genomic instability and poor prognosis.

ENMD-2076 is a potent and selective inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of key downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[3] Prolonged arrest at this checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells.

dot

References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.origene.com [cdn.origene.com]

ENMD-2076 Tartrate: A Technical Overview of its Aurora Kinase A Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076, an orally bioavailable small molecule, demonstrates potent inhibitory activity against a range of protein kinases implicated in cancer progression. This technical guide focuses on its well-characterized role as an inhibitor of Aurora kinase A, a key regulator of mitosis. Furthermore, it delves into the broader anti-angiogenic and anti-proliferative profile of ENMD-2076, supported by comprehensive preclinical and clinical data. This document provides a detailed examination of its mechanism of action, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

ENMD-2076 is a synthetic, orally active kinase inhibitor with a multi-targeted mechanism of action that encompasses key pathways in oncology: angiogenesis, cell proliferation, and cell cycle control.[1] Its tartrate salt form has been the subject of extensive preclinical and clinical investigation. A primary and well-established target of ENMD-2076 is Aurora kinase A, a serine-threonine kinase that plays a critical role in mitotic progression.[2] Overexpression of Aurora kinase A is a common feature in many human cancers, making it a compelling target for therapeutic intervention. Beyond its effects on Aurora kinase A, ENMD-2076 also exhibits potent inhibitory activity against several tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, positions ENMD-2076 as a promising agent in oncology.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of multiple kinases. Its primary mechanism in disrupting cell division is the selective inhibition of Aurora kinase A.[3] This inhibition leads to defects in mitotic spindle formation, ultimately resulting in G2/M cell cycle arrest and apoptosis in tumor cells that overexpress the kinase.[4][5]

In addition to its anti-mitotic activity, ENMD-2076 demonstrates significant anti-angiogenic properties by targeting key tyrosine kinases.[1] It effectively inhibits VEGFR2/KDR, a principal mediator of angiogenesis.[6] By blocking this and other pro-angiogenic kinases, ENMD-2076 can impede the formation of new blood vessels, thereby restricting tumor growth and metastasis.[1]

The following diagram illustrates the signaling pathway of Aurora kinase A and the inhibitory action of ENMD-2076.

Caption: Aurora Kinase A Signaling and ENMD-2076 Inhibition.

Quantitative Inhibitory Activity

ENMD-2076 has been evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data highlights its potent inhibition of Aurora kinase A and several key angiogenic kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 [3][6] |

| Flt3 | 1.86[5][6] |

| KDR/VEGFR2 | 58.2[6] |

| Flt4/VEGFR3 | 15.9[6] |

| FGFR1 | 92.7[6] |

| FGFR2 | 70.8[6] |

| Src | 56.4[6] |

| PDGFRα | 56.4[6] |

| Aurora B | 350[3][6] |

Data compiled from multiple preclinical studies.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ENMD-2076's inhibitory activity.

Kinase Inhibition Assays

The potency of ENMD-2076 against a panel of recombinant human kinases was determined using established kinase assay methodologies.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase enzymes were obtained from commercial sources. Specific peptide substrates for each kinase were used.

-

Assay Buffer: A standard kinase assay buffer was used, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35.

-

ATP Concentration: ATP concentrations were set at or near the Km for each individual enzyme to ensure accurate IC50 determination.

-

Compound Dilution: ENMD-2076 was serially diluted to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase, substrate, and ENMD-2076 were incubated in the assay buffer. The reaction was initiated by the addition of ATP.

-

Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was often achieved using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each concentration of ENMD-2076 was calculated relative to a vehicle control. IC50 values were then determined by fitting the data to a four-parameter logistic curve.

The following diagram outlines a typical workflow for a kinase inhibition assay.

Caption: Experimental Workflow for Kinase Inhibition Assay.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on various cancer cell lines were assessed using the sulforhodamine B (SRB) assay for adherent cells and other appropriate methods for suspension cells.

SRB Assay Protocol (Adherent Cells):

-

Cell Plating: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with a range of concentrations of ENMD-2076 and incubated for a specified period (e.g., 72-96 hours).

-

Cell Fixation: After incubation, the cells were fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

-

Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and IC50 values were determined.

Preclinical and Clinical Development

ENMD-2076 has undergone extensive preclinical evaluation in a variety of cancer models. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][3] In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to tumor growth inhibition or regression.[1][4]

Based on its promising preclinical activity, ENMD-2076 has advanced into clinical trials for various malignancies. Phase I studies in patients with advanced solid tumors established the safety profile, pharmacokinetics, and a recommended Phase II dose.[7] Subsequently, Phase II trials have evaluated its efficacy in specific cancer types, including triple-negative breast cancer and ovarian cancer.[8][9][10] These trials have provided further insights into the clinical activity and tolerability of ENMD-2076.[11][12][13]

Conclusion

ENMD-2076 tartrate is a potent, orally bioavailable kinase inhibitor with a compelling dual mechanism of action targeting both cell cycle progression via Aurora kinase A inhibition and angiogenesis through the inhibition of key tyrosine kinases. The comprehensive data from preclinical and clinical studies underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the inhibitory activity, mechanism of action, and experimental validation of ENMD-2076. Continued investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate: A Technical Overview of its Aurora Kinase A Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076, an orally bioavailable small molecule, demonstrates potent inhibitory activity against a range of protein kinases implicated in cancer progression. This technical guide focuses on its well-characterized role as an inhibitor of Aurora kinase A, a key regulator of mitosis. Furthermore, it delves into the broader anti-angiogenic and anti-proliferative profile of ENMD-2076, supported by comprehensive preclinical and clinical data. This document provides a detailed examination of its mechanism of action, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

ENMD-2076 is a synthetic, orally active kinase inhibitor with a multi-targeted mechanism of action that encompasses key pathways in oncology: angiogenesis, cell proliferation, and cell cycle control.[1] Its tartrate salt form has been the subject of extensive preclinical and clinical investigation. A primary and well-established target of ENMD-2076 is Aurora kinase A, a serine-threonine kinase that plays a critical role in mitotic progression.[2] Overexpression of Aurora kinase A is a common feature in many human cancers, making it a compelling target for therapeutic intervention. Beyond its effects on Aurora kinase A, ENMD-2076 also exhibits potent inhibitory activity against several tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, positions ENMD-2076 as a promising agent in oncology.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of multiple kinases. Its primary mechanism in disrupting cell division is the selective inhibition of Aurora kinase A.[3] This inhibition leads to defects in mitotic spindle formation, ultimately resulting in G2/M cell cycle arrest and apoptosis in tumor cells that overexpress the kinase.[4][5]

In addition to its anti-mitotic activity, ENMD-2076 demonstrates significant anti-angiogenic properties by targeting key tyrosine kinases.[1] It effectively inhibits VEGFR2/KDR, a principal mediator of angiogenesis.[6] By blocking this and other pro-angiogenic kinases, ENMD-2076 can impede the formation of new blood vessels, thereby restricting tumor growth and metastasis.[1]

The following diagram illustrates the signaling pathway of Aurora kinase A and the inhibitory action of ENMD-2076.

Caption: Aurora Kinase A Signaling and ENMD-2076 Inhibition.

Quantitative Inhibitory Activity

ENMD-2076 has been evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data highlights its potent inhibition of Aurora kinase A and several key angiogenic kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 [3][6] |

| Flt3 | 1.86[5][6] |

| KDR/VEGFR2 | 58.2[6] |

| Flt4/VEGFR3 | 15.9[6] |

| FGFR1 | 92.7[6] |

| FGFR2 | 70.8[6] |

| Src | 56.4[6] |

| PDGFRα | 56.4[6] |

| Aurora B | 350[3][6] |

Data compiled from multiple preclinical studies.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ENMD-2076's inhibitory activity.

Kinase Inhibition Assays

The potency of ENMD-2076 against a panel of recombinant human kinases was determined using established kinase assay methodologies.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase enzymes were obtained from commercial sources. Specific peptide substrates for each kinase were used.

-

Assay Buffer: A standard kinase assay buffer was used, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35.

-

ATP Concentration: ATP concentrations were set at or near the Km for each individual enzyme to ensure accurate IC50 determination.

-

Compound Dilution: ENMD-2076 was serially diluted to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase, substrate, and ENMD-2076 were incubated in the assay buffer. The reaction was initiated by the addition of ATP.

-

Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was often achieved using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each concentration of ENMD-2076 was calculated relative to a vehicle control. IC50 values were then determined by fitting the data to a four-parameter logistic curve.

The following diagram outlines a typical workflow for a kinase inhibition assay.

Caption: Experimental Workflow for Kinase Inhibition Assay.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on various cancer cell lines were assessed using the sulforhodamine B (SRB) assay for adherent cells and other appropriate methods for suspension cells.

SRB Assay Protocol (Adherent Cells):

-

Cell Plating: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with a range of concentrations of ENMD-2076 and incubated for a specified period (e.g., 72-96 hours).

-

Cell Fixation: After incubation, the cells were fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

-

Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and IC50 values were determined.

Preclinical and Clinical Development

ENMD-2076 has undergone extensive preclinical evaluation in a variety of cancer models. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][3] In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to tumor growth inhibition or regression.[1][4]

Based on its promising preclinical activity, ENMD-2076 has advanced into clinical trials for various malignancies. Phase I studies in patients with advanced solid tumors established the safety profile, pharmacokinetics, and a recommended Phase II dose.[7] Subsequently, Phase II trials have evaluated its efficacy in specific cancer types, including triple-negative breast cancer and ovarian cancer.[8][9][10] These trials have provided further insights into the clinical activity and tolerability of ENMD-2076.[11][12][13]

Conclusion

ENMD-2076 tartrate is a potent, orally bioavailable kinase inhibitor with a compelling dual mechanism of action targeting both cell cycle progression via Aurora kinase A inhibition and angiogenesis through the inhibition of key tyrosine kinases. The comprehensive data from preclinical and clinical studies underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the inhibitory activity, mechanism of action, and experimental validation of ENMD-2076. Continued investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate: A Dual-Action Inhibitor of Angiogenesis and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting key pathways involved in tumor growth and survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with ENMD-2076 Tartrate.

Core Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of kinases:

-

Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]

-

Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 - 2 |

| KDR/VEGFR2 | 58 - 58.2 |

| Flt4/VEGFR3 | 15.9 |

| FGFR1 | 92.7 - 93 |

| FGFR2 | 70.8 - 71 |

| Src | 56.4 |

| PDGFRα | 56.4 |

| Aurora B | 350 |

| c-Kit | 120 |

Data compiled from multiple sources.[2][6][7]

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various Solid Tumor & Hematopoietic Lines | Multiple | 0.025 - 0.7 |

| Human Leukemia Cell Lines (10 lines) | Leukemia | 0.025 - 0.53 |

| HUVEC | Endothelial | 0.15 |

| Breast Cancer Cell Lines (29 lines) | Breast Cancer | 0.25 - 16.1 |

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced Cancers

| Cancer Type | Clinical Trial Phase | Key Findings |

| Triple-Negative Breast Cancer (TNBC) | Phase II | 6-month Clinical Benefit Rate (CBR): 16.7%[3][9]; 4-month CBR: 27.8%[3][9]; 2 partial responses observed.[3][9] |

| Platinum-Resistant Ovarian Cancer | Phase II | 6-month Progression-Free Survival (PFS) rate: 22%[5]; Median Time to Progression: 3.6 months[5]; 4 partial responses and 30 cases of stable disease.[10] |

| Ovarian Clear Cell Carcinoma (OCCC) | Phase II | 6-month PFS rate: 22%[11][12]; 3 partial responses (1 unconfirmed) and 26 cases of stable disease.[11][12] |

| Advanced Solid Tumors | Phase I | Recommended Phase 2 Dose: 160 mg/m² daily[6]; 2 partial responses in platinum-refractory/resistant ovarian cancer.[13] |

| Fibrolamellar Carcinoma (FLC) | Phase II | 1 partial response (3%) and 20 cases of stable disease (57%)[14]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

-

Cell Plating: 500 cells per well are plated in a 96-well plate.

-

Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.

-

Cell Fixation: After incubation, the cells are fixed to the plate.

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Measurement: The amount of bound dye is measured, which is proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

-

Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID mice).[2]

-

Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm³.[2]

-

Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28 days).[4]

-

Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated control group.[4][15]

-

Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies

To confirm the mechanism of action in patients, serial tumor biopsies are collected before and after treatment with ENMD-2076.

-

Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a specified duration of treatment (e.g., 2 weeks).[16]

-

Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes in:

-

Immunofluorescence: This technique is used to detect changes in the expression of specific proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of ENMD-2076.

Caption: ENMD-2076 evaluation workflow.

Conclusion

This compound has emerged as a compelling anti-cancer agent with a well-defined dual mechanism of action targeting both angiogenesis and cell proliferation. The extensive preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a solid foundation for further research and development. The unique multitargeted profile of ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer agents, to fully realize its therapeutic potential.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EntreMed, Inc.'s ENMD-2076 Demonstrates Clinical Activity in Recurrent, Platinum-Resistant Ovarian Cancer Patients - BioSpace [biospace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

ENMD-2076 Tartrate: A Dual-Action Inhibitor of Angiogenesis and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting key pathways involved in tumor growth and survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with ENMD-2076 Tartrate.

Core Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of kinases:

-

Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]

-

Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 - 2 |

| KDR/VEGFR2 | 58 - 58.2 |

| Flt4/VEGFR3 | 15.9 |

| FGFR1 | 92.7 - 93 |

| FGFR2 | 70.8 - 71 |

| Src | 56.4 |

| PDGFRα | 56.4 |

| Aurora B | 350 |

| c-Kit | 120 |

Data compiled from multiple sources.[2][6][7]

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various Solid Tumor & Hematopoietic Lines | Multiple | 0.025 - 0.7 |

| Human Leukemia Cell Lines (10 lines) | Leukemia | 0.025 - 0.53 |

| HUVEC | Endothelial | 0.15 |

| Breast Cancer Cell Lines (29 lines) | Breast Cancer | 0.25 - 16.1 |

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced Cancers

| Cancer Type | Clinical Trial Phase | Key Findings |

| Triple-Negative Breast Cancer (TNBC) | Phase II | 6-month Clinical Benefit Rate (CBR): 16.7%[3][9]; 4-month CBR: 27.8%[3][9]; 2 partial responses observed.[3][9] |

| Platinum-Resistant Ovarian Cancer | Phase II | 6-month Progression-Free Survival (PFS) rate: 22%[5]; Median Time to Progression: 3.6 months[5]; 4 partial responses and 30 cases of stable disease.[10] |

| Ovarian Clear Cell Carcinoma (OCCC) | Phase II | 6-month PFS rate: 22%[11][12]; 3 partial responses (1 unconfirmed) and 26 cases of stable disease.[11][12] |

| Advanced Solid Tumors | Phase I | Recommended Phase 2 Dose: 160 mg/m² daily[6]; 2 partial responses in platinum-refractory/resistant ovarian cancer.[13] |

| Fibrolamellar Carcinoma (FLC) | Phase II | 1 partial response (3%) and 20 cases of stable disease (57%)[14]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

-

Cell Plating: 500 cells per well are plated in a 96-well plate.

-

Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.

-

Cell Fixation: After incubation, the cells are fixed to the plate.

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Measurement: The amount of bound dye is measured, which is proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

-

Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID mice).[2]

-

Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm³.[2]

-

Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28 days).[4]

-

Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated control group.[4][15]

-

Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies

To confirm the mechanism of action in patients, serial tumor biopsies are collected before and after treatment with ENMD-2076.

-

Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a specified duration of treatment (e.g., 2 weeks).[16]

-

Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes in:

-

Immunofluorescence: This technique is used to detect changes in the expression of specific proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of ENMD-2076.

Caption: ENMD-2076 evaluation workflow.

Conclusion

This compound has emerged as a compelling anti-cancer agent with a well-defined dual mechanism of action targeting both angiogenesis and cell proliferation. The extensive preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a solid foundation for further research and development. The unique multitargeted profile of ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer agents, to fully realize its therapeutic potential.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EntreMed, Inc.'s ENMD-2076 Demonstrates Clinical Activity in Recurrent, Platinum-Resistant Ovarian Cancer Patients - BioSpace [biospace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

In Vitro Efficacy of ENMD-2076 Tartrate: A Technical Guide for Cancer Research Professionals

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. This technical guide provides an in-depth overview of the in vitro studies of ENMD-2076, focusing on its mechanism of action and its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Introduction

ENMD-2076 is a small molecule inhibitor that primarily targets Aurora A kinase and multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Its dual mechanism of action—disrupting cell cycle progression and inhibiting tumor-associated angiogenesis—positions it as a promising therapeutic agent in oncology.[3][4] This guide will delve into the in vitro evidence that substantiates the anti-cancer properties of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key kinases that are often dysregulated in cancer.

-

Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]

-

Anti-Angiogenic Activity: ENMD-2076 targets several RTKs crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key targets include VEGFR1, VEGFR2, VEGFR3, FGFR1, and FGFR2.[1][7][8] Inhibition of these kinases blocks the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][9]

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

Quantitative Data on Anti-Cancer Activity

The in vitro potency of ENMD-2076 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of ENMD-2076 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hematologic Malignancies | |||

| MV4;11 | Acute Myeloid Leukemia | 0.025 | [7] |

| THP-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| IM9 | Multiple Myeloma | 2.99 - 7.06 | |

| ARH-77 | Multiple Myeloma | 2.99 - 7.06 | |

| U266 | Multiple Myeloma | 2.99 - 7.06 | |

| RPMI 8226 | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1S | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1R | Multiple Myeloma | 2.99 - 7.06 | |

| NCI-H929 | Multiple Myeloma | 2.99 - 7.06 | |

| U937 | Lymphoma | Data not specified | [7] |

| Solid Tumors | |||

| HT-29 | Colorectal Cancer | Nanomolar range | [5] |

| HCT116 | Colorectal Cancer | Data not specified | [9] |

| MDA-MB-231 | Breast Cancer | Data not specified | [10] |

| MDA-MB-468 | Breast Cancer | Data not specified | [10] |

| CoMS | Canine Mast Cell Tumor | Data not specified | [11] |

| VI-MC1 | Canine Mast Cell Tumor | Data not specified | [11] |

| Endothelial Cells | |||

| HUVEC | Endothelial Cells | 0.15 | [7] |

Note: The IC50 values for a wide range of human solid tumor and hematopoietic cancer cell lines generally fall between 0.025 to 0.7 µmol/L.[1][3][9]

Table 2: Inhibitory Activity of ENMD-2076 Against Specific Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| Aurora A | 14 | [7] |

| Aurora B | 350 | [7] |

| Flt3 | 1.86 | [7] |

| KDR/VEGFR2 | 58.2 | [7] |

| Flt4/VEGFR3 | 15.9 | [7] |

| FGFR1 | 92.7 | [7] |

| FGFR2 | 70.8 | [7] |

| Src | 56.4 | [7] |

| PDGFRα | Data not specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-cancer effects of ENMD-2076.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of a compound. The Sulforhodamine B (SRB) and MTT assays are two commonly employed methods.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of ENMD-2076 and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[12][13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add various concentrations of ENMD-2076 to the wells and incubate for the desired time.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified incubator.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm.[14]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key outcome of ENMD-2076 treatment. The Annexin V-FITC assay is a standard method for detecting early apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with ENMD-2076 for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

ENMD-2076 induces G2/M phase arrest. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ENMD-2076, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise and incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of 100 µg/mL PI solution and incubate at room temperature for 15-30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by ENMD-2076.

Protocol:

-

Cell Lysis: Treat cells with ENMD-2076, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data for this compound robustly demonstrates its potential as a multi-targeted anti-cancer agent. Its ability to inhibit key drivers of cell proliferation and angiogenesis provides a strong rationale for its continued investigation in a variety of malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic utility of ENMD-2076 and similar multi-kinase inhibitors.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. cusabio.com [cusabio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Efficacy of ENMD-2076 Tartrate: A Technical Guide for Cancer Research Professionals

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. This technical guide provides an in-depth overview of the in vitro studies of ENMD-2076, focusing on its mechanism of action and its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Introduction

ENMD-2076 is a small molecule inhibitor that primarily targets Aurora A kinase and multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Its dual mechanism of action—disrupting cell cycle progression and inhibiting tumor-associated angiogenesis—positions it as a promising therapeutic agent in oncology.[3][4] This guide will delve into the in vitro evidence that substantiates the anti-cancer properties of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key kinases that are often dysregulated in cancer.

-

Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]

-

Anti-Angiogenic Activity: ENMD-2076 targets several RTKs crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key targets include VEGFR1, VEGFR2, VEGFR3, FGFR1, and FGFR2.[1][7][8] Inhibition of these kinases blocks the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][9]

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

Quantitative Data on Anti-Cancer Activity

The in vitro potency of ENMD-2076 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of ENMD-2076 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hematologic Malignancies | |||

| MV4;11 | Acute Myeloid Leukemia | 0.025 | [7] |

| THP-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| IM9 | Multiple Myeloma | 2.99 - 7.06 | |

| ARH-77 | Multiple Myeloma | 2.99 - 7.06 | |

| U266 | Multiple Myeloma | 2.99 - 7.06 | |

| RPMI 8226 | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1S | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1R | Multiple Myeloma | 2.99 - 7.06 | |

| NCI-H929 | Multiple Myeloma | 2.99 - 7.06 | |

| U937 | Lymphoma | Data not specified | [7] |

| Solid Tumors | |||

| HT-29 | Colorectal Cancer | Nanomolar range | [5] |

| HCT116 | Colorectal Cancer | Data not specified | [9] |

| MDA-MB-231 | Breast Cancer | Data not specified | [10] |

| MDA-MB-468 | Breast Cancer | Data not specified | [10] |

| CoMS | Canine Mast Cell Tumor | Data not specified | [11] |

| VI-MC1 | Canine Mast Cell Tumor | Data not specified | [11] |

| Endothelial Cells | |||

| HUVEC | Endothelial Cells | 0.15 | [7] |

Note: The IC50 values for a wide range of human solid tumor and hematopoietic cancer cell lines generally fall between 0.025 to 0.7 µmol/L.[1][3][9]

Table 2: Inhibitory Activity of ENMD-2076 Against Specific Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| Aurora A | 14 | [7] |

| Aurora B | 350 | [7] |

| Flt3 | 1.86 | [7] |

| KDR/VEGFR2 | 58.2 | [7] |

| Flt4/VEGFR3 | 15.9 | [7] |

| FGFR1 | 92.7 | [7] |

| FGFR2 | 70.8 | [7] |

| Src | 56.4 | [7] |

| PDGFRα | Data not specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-cancer effects of ENMD-2076.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of a compound. The Sulforhodamine B (SRB) and MTT assays are two commonly employed methods.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of ENMD-2076 and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[12][13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add various concentrations of ENMD-2076 to the wells and incubate for the desired time.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified incubator.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm.[14]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key outcome of ENMD-2076 treatment. The Annexin V-FITC assay is a standard method for detecting early apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with ENMD-2076 for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

ENMD-2076 induces G2/M phase arrest. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ENMD-2076, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of 100 µg/mL PI solution and incubate at room temperature for 15-30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by ENMD-2076.

Protocol:

-

Cell Lysis: Treat cells with ENMD-2076, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data for this compound robustly demonstrates its potential as a multi-targeted anti-cancer agent. Its ability to inhibit key drivers of cell proliferation and angiogenesis provides a strong rationale for its continued investigation in a variety of malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic utility of ENMD-2076 and similar multi-kinase inhibitors.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. cusabio.com [cusabio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of ENMD-2076 Tartrate in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ENMD-2076, a potent, orally bioavailable small molecule inhibitor targeting Aurora A and multiple angiogenic kinases. The following sections detail its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its preclinical assessment.

Data Presentation

The anti-tumor activity of ENMD-2076 has been demonstrated across a range of solid tumor models. This section summarizes the quantitative data from key preclinical studies in clearly structured tables for comparative analysis.

In Vitro Kinase Inhibition

ENMD-2076 exhibits potent inhibitory activity against a panel of kinases crucial for cell cycle progression and angiogenesis. The half-maximal inhibitory concentrations (IC50) against key targets are presented below.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 |

| KDR/VEGFR2 | 58.2 |

| Flt4/VEGFR3 | 15.9 |

| FGFR1 | 92.7 |

| FGFR2 | 70.8 |

| Src | 56.4 |

| PDGFRα | - |

| Aurora B | 350 |

Data compiled from multiple sources.

In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines

ENMD-2076 has demonstrated broad anti-proliferative activity against a variety of human solid tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| Range Reported | Various Solid Tumors | 0.025 - 0.7 |

Further specific IC50 values for individual solid tumor cell lines are currently being compiled from ongoing research.

In Vivo Efficacy in Solid Tumor Xenograft Models

The anti-tumor efficacy of ENMD-2076 has been evaluated in several subcutaneous xenograft models of human solid tumors. The table below summarizes the tumor growth inhibition (TGI) observed in these studies.

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HT-29 | Colorectal Cancer | 100 mg/kg/day, oral | Tumor Stasis | [2] |

| HT-29 | Colorectal Cancer | 200 mg/kg/day, oral | Tumor Regression | [2][3] |

| Patient-Derived | Colorectal Cancer | 100 mg/kg/day, oral | Strong Inhibition | [3] |

| MDA-MB-468 | Breast Cancer | Not Specified | Statistically Significant | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | Statistically Significant | [4] |

Quantitative TGI percentages for breast and melanoma cancer models are being collated from ongoing analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative effect of ENMD-2076 on adherent solid tumor cell lines.

Materials:

-

Adherent tumor cell lines

-

Complete growth medium

-

ENMD-2076 Tartrate

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Seed 500 cells per well in a 96-well plate in complete growth medium and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of ENMD-2076 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the ENMD-2076 dilutions (or vehicle control) to the respective wells.

-

Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with tap water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Shake the plates for 5 minutes on a plate shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human solid tumor cell line

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control (e.g., sterile water)

-

Calipers

Protocol:

-

Harvest tumor cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 2-10 million cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ENMD-2076 (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.[3]

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).

-

Calculate the tumor growth inhibition (TGI) as a percentage of the control group.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Tumor cells or tissues treated with ENMD-2076 or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells or homogenize the tissues in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

In Vitro Endothelial Tube Formation Assay